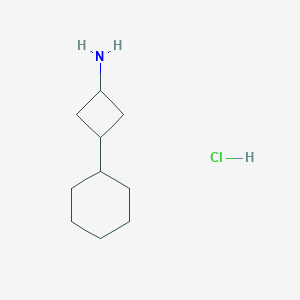
2-(Azidomethyl)-4-chloro-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-4-chloro-3-methylpyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity due to the presence of the azido group (-N₃). This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-(Chloromethyl)-4-chloro-3-methylpyridine, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via the displacement of the chlorine atom by the azido group.
Industrial Production Methods
Industrial production of 2-(Azidomethyl)-4-chloro-3-methylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and safety of the process, considering the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-4-chloro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃).
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Triphenylphosphine (PPh₃): Used for reducing the azido group to an amine.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Applications De Recherche Scientifique
2-(Azidomethyl)-4-chloro-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological systems due to its ability to form bioorthogonal linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-4-chloro-3-methylpyridine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The compound can also be reduced to form amines, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)-4-chloropyridine: Lacks the methyl group at the 3-position.
2-(Azidomethyl)-3-methylpyridine: Lacks the chlorine atom at the 4-position.
4-Chloro-3-methylpyridine: Lacks the azido group.
Uniqueness
2-(Azidomethyl)-4-chloro-3-methylpyridine is unique due to the presence of both the azido group and the chlorine atom on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-(azidomethyl)-4-chloro-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-5-6(8)2-3-10-7(5)4-11-12-9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJNVLUQWGPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

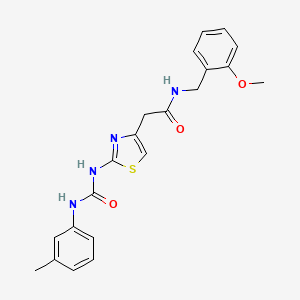
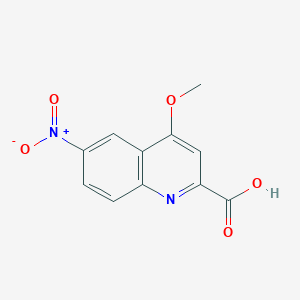
![N'-(4-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2934314.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)
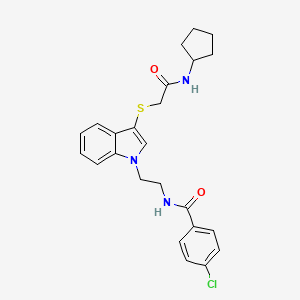
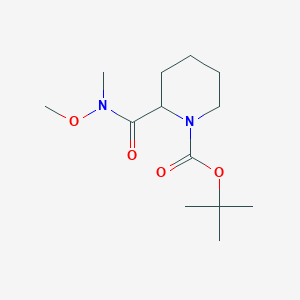
![7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2934322.png)
![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)
![(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2934326.png)
![N-(butan-2-yl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2934327.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2934329.png)
